2,5-dimethyl-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)furan-3-carboxamide
Description
2,5-Dimethyl-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)furan-3-carboxamide is a synthetic carboxamide derivative characterized by a furan core substituted with methyl groups at positions 2 and 3. The carboxamide group is linked to a but-2-yn-1-yl chain bearing a 3-(trifluoromethyl)phenoxy moiety.
Properties
IUPAC Name |
2,5-dimethyl-N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO3/c1-12-10-16(13(2)25-12)17(23)22-8-3-4-9-24-15-7-5-6-14(11-15)18(19,20)21/h5-7,10-11H,8-9H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOABOGAMXPKOTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC#CCOC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,5-dimethyl-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)furan-3-carboxamide typically involves multiple steps, starting with the preparation of the furan ring and subsequent functionalization. One common synthetic route includes:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the carboxamide group: This step often involves the reaction of the furan ring with an amine derivative in the presence of coupling agents.
Attachment of the trifluoromethyl phenoxy group: This can be done via nucleophilic substitution reactions, where the phenoxy group is introduced using trifluoromethyl phenol and appropriate leaving groups.
Addition of the alkyne chain: The final step involves the coupling of the alkyne chain to the furan ring, which can be achieved through Sonogashira coupling or other alkyne addition reactions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and catalysts.
Chemical Reactions Analysis
2,5-dimethyl-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the reduction of the alkyne or other functional groups.
Substitution: The trifluoromethyl phenoxy group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.
Coupling Reactions: The alkyne chain allows for various coupling reactions, such as Sonogashira coupling, to introduce additional functional groups or extend the carbon chain.
Common reagents and conditions used in these reactions include organic solvents, catalysts like palladium or copper, and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used, but can include a variety of substituted and functionalized derivatives.
Scientific Research Applications
2,5-dimethyl-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)furan-3-carboxamide has several scientific research applications:
Biology: Its unique structural features make it a candidate for studying biological interactions, such as enzyme inhibition or receptor binding.
Medicine: The compound’s potential pharmacological properties are of interest for drug development, particularly in the design of new therapeutic agents with improved efficacy and safety profiles.
Industry: In industrial applications, the compound can be used in the development of advanced materials, such as polymers or coatings, that benefit from its chemical stability and functional versatility.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)furan-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, the compound can bind to its target, modulating its activity through various pathways. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues in Polymer Chemistry
3-Chloro-N-phenyl-phthalimide (, Fig. 1) shares a carboxamide-like structure (isoindoline-1,3-dione core) but differs significantly in backbone and substituents. While the target compound features a furan ring and alkyne linker, 3-chloro-N-phenyl-phthalimide contains a chlorinated phthalimide system. The latter is utilized in polymer synthesis (e.g., polyimides) due to its rigidity and thermal stability, whereas the target compound’s alkyne and trifluoromethyl groups may prioritize reactivity or binding interactions over polymer-forming capacity.
| Feature | Target Compound | 3-Chloro-N-phenyl-phthalimide |
|---|---|---|
| Core Structure | 2,5-Dimethylfuran-3-carboxamide | Chlorinated isoindoline-1,3-dione |
| Key Substituents | Trifluoromethylphenoxy, alkyne linker | Chlorine, phenyl group |
| Applications | Potential agrochemical/pharmaceutical uses | Polymer synthesis (polyimides) |
| Lipophilicity Drivers | Trifluoromethyl group | Chlorine substituent |
Agrochemical Carboxamides
Several carboxamide pesticides in , such as flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) and cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide), exhibit structural parallels to the target compound. Common features include:
- Trifluoromethyl groups : Enhances resistance to metabolic degradation.
- Carboxamide linkage : Critical for target binding (e.g., succinate dehydrogenase inhibition in fungicides).
However, the target compound’s furan core and alkyne linker distinguish it from these analogues. For example, flutolanil employs a benzamide scaffold with an isopropoxy group, while cyprofuram integrates a cyclopropane ring. These differences suggest divergent modes of action or target specificity.
| Compound | Core Structure | Key Substituents | Application |
|---|---|---|---|
| Target Compound | Furan-carboxamide | Trifluoromethylphenoxy, alkyne | Undefined (potential agrochemical) |
| Flutolanil | Benzamide | Trifluoromethyl, isopropoxy | Fungicide |
| Cyprofuram | Cyclopropane-carboxamide | Chlorophenyl, tetrahydrofuranone | Fungicide |
Pharmaceutical Carboxamides
Sorafenib Tosylate (), a kinase inhibitor used in cancer therapy, shares the trifluoromethylphenyl-carboxamide motif with the target compound. Sorafenib’s structure includes a urea linkage and pyridine ring, enabling multi-kinase inhibition. In contrast, the target compound’s furan and alkyne groups may favor different pharmacokinetic profiles or target engagement.
| Feature | Target Compound | Sorafenib Tosylate |
|---|---|---|
| Aromatic System | Furan | Pyridine |
| Trifluoromethyl Placement | Phenoxy group at position 3 | Chlorophenyl at position 4 |
| Functional Groups | Alkyne spacer | Urea linkage, tosylate salt |
| Therapeutic Use | Undefined | Anticancer (RAF/VEGFR/PDGFR inhibition) |
Complex Patent Derivatives
EP 4 374 877 A2 () describes spirocyclic compounds with trifluoromethylpyrimidine and carboxamide groups. While these molecules are significantly larger and more complex than the target compound, the shared trifluoromethyl and carboxamide motifs highlight a broader trend in drug design: leveraging fluorine and carboxamides for target affinity and metabolic stability.
Research Findings and Inferences
- Structural Uniqueness: The combination of furan, alkyne, and trifluoromethylphenoxy groups distinguishes the target compound from polymer precursors, agrochemicals, and pharmaceuticals.
- Potential Applications: Agrochemicals: Analogous to flutolanil, the trifluoromethyl group may confer pest resistance. Pharmaceuticals: The alkyne linker could enable click chemistry for targeted drug delivery.
- Knowledge Gaps: No direct data on solubility, stability, or bioactivity are available; further empirical studies are needed.
Biological Activity
The compound 2,5-dimethyl-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)furan-3-carboxamide is a synthetic organic molecule that has garnered interest in various scientific fields due to its potential biological activities. This article explores the compound's structure, synthesis, and biological activities, supported by relevant data tables and research findings.
Structural Overview
The molecular formula of the compound is , with a molecular weight of approximately 352.31 g/mol. The structure features a furan ring, a carboxamide group, and a trifluoromethyl-substituted phenoxy moiety, contributing to its unique properties and biological activity.
Synthesis
The synthesis of this compound involves multiple steps, typically starting from commercially available precursors. One common method includes:
- Formation of the Furan Ring : Utilizing furan derivatives and appropriate reagents to create the furan backbone.
- Alkyne Introduction : Employing alkyne coupling reactions to attach the but-2-ynyl group.
- Carboxamide Formation : Converting the resulting intermediate into the final carboxamide product through amide coupling reactions.
1. Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives with similar structural motifs can inhibit bacterial growth effectively.
2. Anticancer Activity
The compound's anticancer potential has also been investigated. Structure-activity relationship (SAR) studies suggest that modifications to the phenoxy group significantly impact cytotoxicity against various cancer cell lines.
The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific cellular targets, including enzymes or receptors involved in metabolic pathways. For instance, studies have shown that similar isoxazole derivatives can modulate enzyme activity, leading to altered cellular responses.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of structurally related compounds demonstrated that those with trifluoromethyl groups exhibited enhanced lipophilicity and membrane permeability, contributing to their effectiveness against Gram-positive bacteria.
Case Study 2: Anticancer Studies
In vitro studies on cancer cell lines revealed that modifications in the alkyne moiety could lead to increased apoptosis in cancer cells, suggesting a promising avenue for therapeutic development.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2,5-dimethyl-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)furan-3-carboxamide in academic labs?
- Answer : The compound can be synthesized via coupling reactions using activating agents such as HATU or EDCl. For example, a carboxamide linkage can be formed by reacting 2,5-dimethylfuran-3-carboxylic acid with an amine-containing intermediate (e.g., 4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-amine) in the presence of a coupling reagent like HATU and a base such as DIPEA. Purification typically involves silica gel chromatography with gradients of ethyl acetate/hexane .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Answer : Use a combination of ¹H/¹³C NMR to verify substituent positions (e.g., methyl groups on the furan ring, trifluoromethyl on the phenyl group) and high-resolution mass spectrometry (HRMS) to confirm molecular weight. For example, in similar compounds, NMR peaks for furan protons appear at δ 6.2–7.0 ppm, while alkyne protons are absent due to symmetry. IR spectroscopy can validate the carboxamide C=O stretch (~1650 cm⁻¹) .
Q. What solvent systems are optimal for recrystallizing this compound to achieve high purity?
- Answer : Recrystallization can be performed using ethyl acetate/hexane (3:7 v/v) or dichloromethane/methanol (9:1 v/v). Solubility testing in polar aprotic solvents (e.g., DMF, DMSO) is recommended for troubleshooting. Monitor purity via HPLC with a C18 column and acetonitrile/water mobile phase .
Advanced Research Questions
Q. How can contradictory NMR data (e.g., unexpected splitting or integration) be resolved during characterization?
- Answer : Contradictions may arise from dynamic effects or impurities. Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations. For example, NOESY can clarify spatial interactions between the furan ring and the trifluoromethylphenyl group. Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations) .
Q. What strategies are effective for isolating enantiomers if the compound exhibits stereochemical complexity?
- Answer : Chiral separation via HPLC with a Chiralpak® OD column (20% MeOH with 0.2% DMEA in CO₂, 5 mL/min flow rate) can resolve enantiomers. Confirm enantiomeric excess (ee) using polarimetry or chiral NMR shift reagents. For preparative-scale isolation, simulate moving bed chromatography (SMB) may improve yield .
Q. How can structure-activity relationship (SAR) studies be designed to probe the role of the trifluoromethyl group in bioactivity?
- Answer : Synthesize analogs with substituent variations (e.g., -CF₃ vs. -Cl, -CH₃) and test in assays targeting relevant receptors (e.g., kinase inhibition). Use molecular docking to compare binding interactions. For in vitro assays, maintain consistent protocols (e.g., ATP concentration in kinase assays) to isolate substituent effects .
Q. What computational methods are suitable for predicting the compound’s metabolic stability?
- Answer : Employ ADMET prediction tools (e.g., SwissADME) to assess metabolic sites, focusing on the furan ring (potential CYP450 oxidation) and the alkyne linker. Validate with in vitro microsomal stability assays using liver microsomes and NADPH cofactors. Monitor degradation via LC-MS/MS .
Notes
- For advanced studies, integrate computational and experimental data to address contradictions .
- Prioritize reproducibility by documenting solvent grades, reaction temperatures, and purification gradients in detail.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
